

# 2-(Chloromethyl)-4-methoxypyridine hydrochloride chemical properties

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Cat. No.: B1590798

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An In-Depth Technical Guide to 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

## Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (CAS No: 86604-75-3), a pivotal chemical intermediate in the pharmaceutical industry. Primarily recognized for its role as a key starting material in the synthesis of the proton pump inhibitor Omeprazole, this compound's chemical properties, synthesis, and handling are of significant interest to researchers and professionals in drug development. This document delves into its physicochemical properties, provides detailed synthetic protocols, discusses its reactivity and core applications, and outlines essential safety and handling procedures, grounding all information in authoritative references.

## Chemical Identity and Physicochemical Properties

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is a heterocyclic compound that serves as a critical building block in organic synthesis. Its structure features a pyridine core substituted with a chloromethyl group, two methyl groups, and a methoxy group, and it is supplied as a hydrochloride salt to improve stability and handling.

**Note on Nomenclature:** While the topic specifies "2-(Chloromethyl)-4-methoxypyridine hydrochloride," the overwhelmingly prevalent and commercially significant compound in

literature and industry is the 3,5-dimethyl substituted analog, which is the focus of this guide. The non-dimethylated version (CAS 62734-08-1) is a distinct chemical entity.[\[1\]](#)

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
IUPAC Name	<b>2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride</b>	<a href="#">[2]</a>
CAS Number	86604-75-3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClNO · HCl (or C <sub>9</sub> H <sub>13</sub> Cl <sub>2</sub> NO)	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	222.11 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to off-white solid powder	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

| Purity | Typically ≥98% (by HPLC) | [\[4\]](#)[\[7\]](#) |

Table 2: Physicochemical Data

Property	Value	Reference(s)
Melting Point	<b>128-131 °C (lit.)</b>	<a href="#">[4]</a> <a href="#">[5]</a>
Solubility	Soluble in water. Sparingly soluble in methanol, slightly soluble in chloroform.	<a href="#">[4]</a> <a href="#">[5]</a>

| Storage | Store at room temperature under an inert atmosphere. | [\[4\]](#)[\[5\]](#) |

## Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride involves the direct chlorination of its corresponding alcohol precursor, 2-

hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

**Mechanism Insight:** The conversion of the primary alcohol to the alkyl chloride is typically achieved using thionyl chloride ( $\text{SOCl}_2$ ) or sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ).<sup>[3][8]</sup> Thionyl chloride is often preferred in laboratory settings for its efficacy. The reaction proceeds by the alcohol's oxygen atom attacking the sulfur of  $\text{SOCl}_2$ , forming a chlorosulfite intermediate. This intermediate is an excellent leaving group. In the final step, a chloride ion, released in the first step, acts as a nucleophile and attacks the carbon atom, displacing the leaving group to form the desired chloromethyl product. The formation of gaseous  $\text{SO}_2$  and  $\text{HCl}$  byproducts drives the reaction to completion.

Caption: Synthesis workflow for the chlorination of the alcohol precursor.

## Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established methods.<sup>[3][9]</sup>

- **Preparation:** In a three-necked flask equipped with a stirrer and under an argon atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 0.15 mol) in anhydrous dichloromethane (DCM, 400 mL).
- **Reagent Addition:** In a separate flask, prepare a solution of thionyl chloride (e.g., 0.158 mol) in anhydrous DCM (100 mL). Add this solution dropwise to the stirred alcohol solution at room temperature over a period of 30 minutes.
- **Reaction:** After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.<sup>[3][9]</sup>
- **Isolation:** Remove the solvent (DCM) and volatile byproducts via distillation under reduced pressure.
- **Purification:** The resulting solid residue is suspended in a non-polar solvent like hexane (200 mL) and stirred to form a slurry.
- **Final Product:** Collect the solid product by filtration, wash it with a small amount of fresh hexane (50 mL), and air-dry to yield 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid. The yield is typically high, often quantitative.<sup>[3]</sup>

## Core Application in Drug Development: The Omeprazole Synthesis

The industrial and scientific significance of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride lies almost entirely in its role as a pivotal intermediate for synthesizing proton pump inhibitors, most notably Omeprazole.<sup>[4][8]</sup>

**Synthetic Role:** The compound's chloromethyl group (-CH<sub>2</sub>Cl) is a reactive electrophilic site. In the synthesis of Omeprazole, this allows for the alkylation of a nucleophilic thiol group on a separate benzimidazole moiety. This key carbon-sulfur bond-forming reaction links the two heterocyclic fragments together to construct the final drug molecule.<sup>[4]</sup> The efficiency and high yield of this coupling step are critical for the economic viability of Omeprazole production.

Caption: Role as a key building block in the synthesis of Omeprazole.

## Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the compound before its use in further synthetic steps.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The spectrum is expected to be consistent with the structure.<sup>[7]</sup> Key signals include a singlet for the chloromethyl protons (-CH<sub>2</sub>Cl), a singlet for the methoxy protons (-OCH<sub>3</sub>), singlets for the two distinct methyl groups on the pyridine ring, and a singlet for the aromatic proton on the pyridine ring.
  - <sup>13</sup>C NMR: The spectrum will show distinct signals for each unique carbon atom, including the chloromethyl carbon, methoxy carbon, and the various carbons of the substituted pyridine ring.
- Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the free base (C<sub>9</sub>H<sub>12</sub>ClNO).
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product, which is typically found to be high (e.g., 99.92%).

[\[7\]](#)

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of key functional groups within the molecule.

## Safety, Handling, and Storage

As a reactive chemical intermediate, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride requires careful handling to ensure personnel safety.

Table 3: GHS Hazard Identification

Hazard Code	Description	Reference(s)
H315	<b>Causes skin irritation.</b>	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[10]</a>
H317	May cause an allergic skin reaction.	<a href="#">[2]</a> <a href="#">[10]</a>
H318 / H319	Causes serious eye damage / Causes serious eye irritation.	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[10]</a>
H335	May cause respiratory irritation.	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[10]</a>
H413	May cause long lasting harmful effects to aquatic life.	<a href="#">[10]</a>

| H302 / H314 | Harmful if swallowed / Causes severe skin burns and eye damage (Reported by some suppliers). [\[2\]](#) |

## Recommended Precautions and PPE

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[10\]](#)

- Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[6][10]  
Contaminated work clothing should not be allowed out of the workplace.[10]
- Respiratory Protection: If dust is generated, wear a dust respirator (e.g., N95).[10][11]
- Hygiene: Avoid all personal contact, including inhalation.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[12]

## First Aid Measures

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6][10]
- If on Skin: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[6][11]
- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[11]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice immediately.[11]

## Storage and Stability

- Conditions: The compound is stable under normal conditions.[6] It should be stored in a tightly closed container in a dry, well-ventilated place.[10] For long-term stability, storage under an inert atmosphere is recommended.[4][5]
- Incompatibilities: Avoid contact with strong oxidizing agents.[11]

## Conclusion

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is a compound of high value and utility, particularly within the pharmaceutical sector. Its well-defined synthesis, reactive nature, and critical role in the production of Omeprazole underscore its importance. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

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